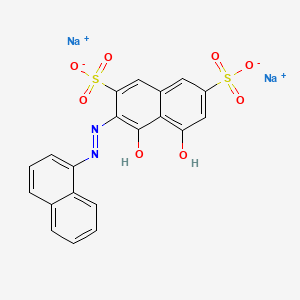![molecular formula C9H13Cl2N3 B1492500 [2-(7H-ピロロ[2,3-b]ピリジン-7-イル)エチル]アミン二塩酸塩 CAS No. 1822672-63-8](/img/structure/B1492500.png)
[2-(7H-ピロロ[2,3-b]ピリジン-7-イル)エチル]アミン二塩酸塩
説明
[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N3 and its molecular weight is 234.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学構造と性質
“[2-(7H-ピロロ[2,3-b]ピリジン-7-イル)エチル]アミン二塩酸塩”は、1H-ピロロ[2,3-b]ピリジンの誘導体です . 1H-ピロロ[2,3-b]ピリジンの分子式はC7H6N2で、分子量は118.1359です . この化合物は、1,7-ジアザインデン、7-アザ-1-ピリンジン、7-アザインドール、7H-ピロロ[2,3-b]ピリジン、ピロロ[2,3-b]ピリジン、1,7-ジデアザプリンなどの他の名前でも知られています .
線維芽細胞成長因子受容体阻害剤
1H-ピロロ[2,3-b]ピリジン誘導体は、線維芽細胞成長因子受容体(FGFR)の強力な阻害剤であることが判明しています . FGFRは、さまざまなタイプの腫瘍において重要な役割を果たしており、FGFRを標的とすることは、がん治療のための魅力的な戦略です . FGFR1、2、および3に対して強力な活性を示す一連の1H-ピロロ[2,3-b]ピリジン誘導体が報告されています .
乳がん治療
1H-ピロロ[2,3-b]ピリジン誘導体の1つである化合物4hは、強力なFGFR阻害活性を示し、乳がん4T1細胞の増殖を阻害し、アポトーシスを誘導することに有意な効果を示しました . また、4T1細胞の遊走と浸潤を有意に阻害しました .
一酸化窒素産生阻害剤
“[2-(7H-ピロロ[2,3-b]ピリジン-7-イル)エチル]アミン二塩酸塩”とは直接関係ありませんが、7H-ピロロ[2,3-b]ピリジンに関連するいくつかの化合物は、一酸化窒素産生を阻害することが判明しています . これは、さらなる研究の興味深い分野になる可能性があります。
ヤヌスキナーゼ阻害剤
1H-ピロロ[2,3-b]ピリジン誘導体のもう1つの用途は、ヤヌスキナーゼ(JAK)阻害剤です . JAKは、JAK-STAT経路を介してサイトカイン媒介シグナルを伝達する細胞内非受容体型チロシンキナーゼのファミリーです . この経路の異常は、がんや自己免疫疾患など、さまざまな疾患に寄与しています .
作用機序
Target of Action
The primary targets of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has potent activities against fgfr1, 2, and 3
Result of Action
The result of the action of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
生化学分析
Biochemical Properties
[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with enzymes such as FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The compound binds to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation of signaling cascades. This interaction is crucial in regulating cell proliferation, migration, and survival.
Cellular Effects
The effects of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, particularly breast cancer cells, by inducing apoptosis and reducing migration and invasion capabilities . The compound influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to alterations in gene expression and cellular metabolism. These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride exerts its effects through specific binding interactions with FGFRs. By occupying the ATP-binding site, it inhibits the kinase activity of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to a decrease in the phosphorylation of key signaling molecules, ultimately affecting gene expression and cellular functions. Additionally, the compound may influence other signaling pathways, contributing to its broad-spectrum activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease with prolonged exposure to light or extreme pH conditions . Long-term studies have shown that the compound can maintain its inhibitory effects on FGFRs for extended periods, although some degradation may occur over time. These findings are essential for optimizing experimental conditions and ensuring consistent results.
Dosage Effects in Animal Models
The effects of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, adverse effects such as weight loss, organ toxicity, and behavioral changes have been observed. These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is involved in several metabolic pathways, primarily those related to its role as an FGFR inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body
Transport and Distribution
Within cells and tissues, [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity. The compound’s ability to penetrate cell membranes and reach its target sites is crucial for its effectiveness as a therapeutic agent.
Subcellular Localization
The subcellular localization of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is primarily within the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its activity and function. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
2-pyrrolo[2,3-b]pyridin-7-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-4-7-12-6-1-2-8-3-5-11-9(8)12;;/h1-3,5-6H,4,7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONZZOOHAQIEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


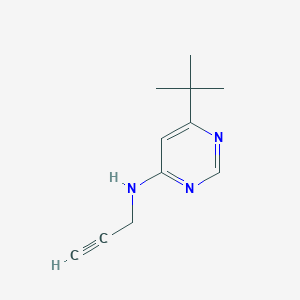

![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492421.png)
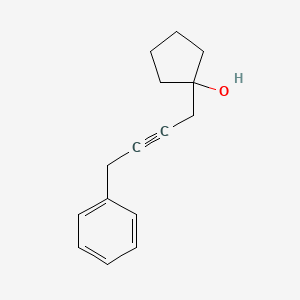
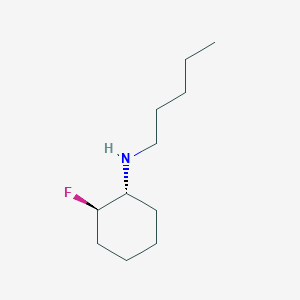
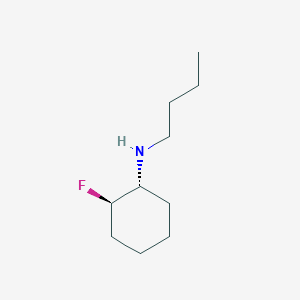
![Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate](/img/structure/B1492427.png)
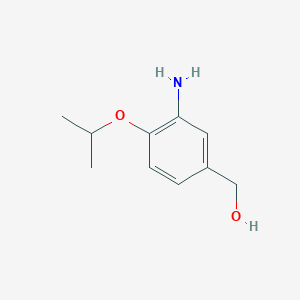
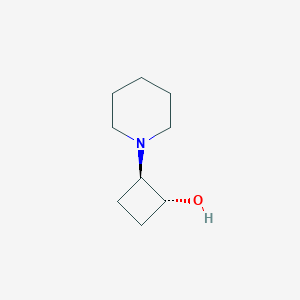
![1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492435.png)
![2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol](/img/structure/B1492436.png)
![Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1492438.png)
![trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1492439.png)
